molecular formula C20H19N3O5S B2354195 ethyl 3-cyano-2-(4-(methoxycarbonyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate CAS No. 921166-69-0

ethyl 3-cyano-2-(4-(methoxycarbonyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate

Cat. No.: B2354195
CAS No.: 921166-69-0
M. Wt: 413.45
InChI Key: FUOJESDDMJCCBT-UHFFFAOYSA-N
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Description

This compound is a heterocyclic derivative featuring a thieno[2,3-c]pyridine core substituted with a cyano group at position 3, a 4-(methoxycarbonyl)benzamido moiety at position 2, and an ethyl carboxylate ester at position 4. Its molecular formula is C₂₁H₂₀N₃O₅S, with a molecular weight of 429.47 g/mol. It is synthesized via multi-step protocols involving condensation and cyclization reactions, as inferred from analogous synthetic routes in the evidence .

Properties

IUPAC Name

ethyl 3-cyano-2-[(4-methoxycarbonylbenzoyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O5S/c1-3-28-20(26)23-9-8-14-15(10-21)18(29-16(14)11-23)22-17(24)12-4-6-13(7-5-12)19(25)27-2/h4-7H,3,8-9,11H2,1-2H3,(H,22,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUOJESDDMJCCBT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCC2=C(C1)SC(=C2C#N)NC(=O)C3=CC=C(C=C3)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 3-cyano-2-(4-(methoxycarbonyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in cancer treatment. This article explores the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The compound's structure can be described as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C17_{17}H18_{18}N2_{2}O4_{4}
  • Molecular Weight : 314.34 g/mol

Structural Features

The compound features:

  • A thieno[2,3-c]pyridine core which is known for its diverse biological activities.
  • A cyano group at the 3-position, which is critical for its antiproliferative activity.
  • A methoxycarbonyl substituent that may enhance lipophilicity and bioavailability.

Antiproliferative Activity

Research has shown that derivatives of thieno[2,3-c]pyridine exhibit significant antiproliferative effects against various cancer cell lines. For example:

  • In Vitro Studies : The compound was tested against several cancer cell lines including HeLa (cervical cancer), L1210 (murine leukemia), and CEM (human T-lymphoblastoid leukemia). The results indicated potent activity with IC50_{50} values ranging from 1.1 to 4.7 µM depending on the specific derivative and cell line tested .

The mechanism underlying the antiproliferative effects appears to be related to the inhibition of microtubule polymerization, a critical process for cell division. The presence of the cyano group at the 3-position is essential for this activity, as demonstrated in structure-activity relationship (SAR) studies .

Selectivity for Cancer Cells

Notably, studies indicated that these compounds did not significantly affect the viability of normal human peripheral blood mononuclear cells (PBMCs), suggesting a selective action against cancer cells .

Data Summary

CompoundCell LineIC50_{50} (µM)Notes
This compoundHeLa1.1Strong antiproliferative activity
This compoundL12102.8Effective against murine leukemia
This compoundCEM2.3Active against human T-lymphoblastoid leukemia

Study on Antitumor Activity

In a study published in Molecules, researchers synthesized various thieno[2,3-c]pyridine derivatives and evaluated their antitumor activities. The study concluded that compounds with cyano groups showed enhanced potency against multiple cancer cell lines compared to those without .

Clinical Relevance

The selective cytotoxicity observed in vitro suggests potential for development into therapeutic agents for cancer treatment. Further studies are needed to explore pharmacokinetics and in vivo efficacy.

Comparison with Similar Compounds

Comparison with Structurally Analogous Compounds

The compound belongs to a family of dihydrothieno[2,3-c]pyridine derivatives. Key structural analogs and their comparative features are outlined below:

Table 1: Structural and Functional Comparison
Compound Name / ID Substituents at Position 2 Substituents at Position 3 Substituents at Position 6 Key Biological Activity Reference
Ethyl 3-cyano-2-(4-(methoxycarbonyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate 4-(Methoxycarbonyl)benzamido Cyano Ethyl carboxylate Not explicitly reported
Methyl 3-cyano-2-((3,4,5-trimethoxyphenyl)amino)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate (3a) 3,4,5-Trimethoxyphenylamino Cyano Methyl carboxylate Antitubulin (IC₅₀ = 1.2 μM)
4SC-207 (E)-ethyl 3-cyano-2-(3-(pyridin-3-yl)acrylamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate 3-(Pyridin-3-yl)acrylamido Cyano Ethyl carboxylate Microtubule inhibition
tert-Butyl 2-amino-3-cyano-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate (8c) Amino Cyano tert-Butyl carboxylate A1 adenosine receptor modulation
Methyl 2-amino-3-cyano-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate (4a) Amino Cyano Methyl carboxylate Intermediate for antitubulin agents
Key Observations:

Position 2 Modifications: The 4-(methoxycarbonyl)benzamido group in the target compound distinguishes it from analogs bearing 3,4,5-trimethoxyphenylamino (3a, antitubulin activity ) or pyridin-3-yl acrylamido (4SC-207, microtubule inhibition ). The benzamido group may enhance π-π stacking interactions in biological targets compared to smaller substituents. Amino-substituted analogs (e.g., 4a, 8c) are typically intermediates for further functionalization .

Position 6 Ester Groups: Ethyl carboxylate (target compound, 4SC-207) vs. methyl (3a, 4a) or tert-butyl (8c) esters.

Biological Activity: Analogs with 3,4,5-trimethoxyphenylamino (3a) or pyridin-3-yl acrylamido (4SC-207) groups demonstrate antitubulin activity, suggesting that bulky aromatic substituents at position 2 are critical for microtubule targeting . The target compound’s 4-(methoxycarbonyl)benzamido group, while aromatic, lacks the methoxy substituents of 3a, which are known to enhance tubulin binding .

Characterization Data :

  • ¹H/¹³C NMR: Expected signals include aromatic protons from the benzamido group (~7.8–8.2 ppm), methyl/methylene groups from the ester (~1.2–4.3 ppm), and a cyano carbon (~115 ppm) .
  • Mass Spectrometry : [M+H]⁺ peak at m/z 430.1 (calculated: 429.47) .

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